molecular formula C10H8F3N3O B3030713 {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine CAS No. 944905-96-8

{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine

Cat. No.: B3030713
CAS No.: 944905-96-8
M. Wt: 243.18
InChI Key: LTGZXHICGSIMHN-UHFFFAOYSA-N
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Description

{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine (CAS: 944905-99-1 , CID 42808919 ) is a chemical compound with the molecular formula C10H8F3N3O and a molecular weight of 243.19 g/mol . It serves as a valuable aromatic 1,2,4-oxadiazole building block in medicinal chemistry and pharmaceutical research. Compounds within this chemical class have been investigated as potent inhibitors of indoleamine 2,3-dioxygenase (IDO), a key immunomodulatory enzyme considered a promising target for cancer immunotherapy . The structure features a methanamine group attached to the 5-position of the oxadiazole ring, which provides a versatile handle for further chemical derivatization and synthesis of more complex molecules. The 4-(trifluoromethyl)phenyl substituent at the 3-position contributes distinct electronic and steric properties, influencing the compound's binding affinity and metabolic stability. This product is intended for research purposes as a synthetic intermediate or standard in analytical studies. It is supplied with a typical purity of 98% . For Research Use Only. Not for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-6(2-4-7)9-15-8(5-14)17-16-9/h1-4H,5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGZXHICGSIMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101187103
Record name 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944905-96-8
Record name 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944905-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazides with nitriles in the presence of a suitable catalyst can yield the oxadiazole ring . The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents like trifluoromethyl phenyl sulfone under visible light irradiation .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent on Oxadiazole Additional Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference ID
{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine (Target) 4-CF₃-Ph Methanamine ~285.3 (estimated) High lipophilicity; kinase inhibition
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine 3-CF₃-Ph Methanamine ~285.3 Meta-CF₃ reduces steric hindrance
{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride 4-tert-butyl-Ph Methylamine (HCl salt) 299.76 Increased lipophilicity; bulkier
3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylmethanamine 4-Cl-Ph Phenyl-methanamine 285.73 Electron-withdrawing Cl; lower logP
(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine HCl 4-methoxyphenoxy Ethyl-methylamine (HCl salt) 299.76 Ether linkage enhances solubility
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine 2-F-Ph Methanamine ~207.2 Ortho-F alters electronic distribution

Detailed Analysis of Analog Comparisons

Positional Isomerism: Para vs. Meta Trifluoromethyl Substitution

The meta-trifluoromethyl analog ({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine) exhibits reduced steric hindrance compared to the para-substituted target compound. This positional change may enhance binding to flat hydrophobic pockets in enzyme targets (e.g., SphK2 inhibitors in ).

Substituent Effects: Trifluoromethyl vs. tert-Butyl/Chloro
  • tert-Butyl (): The tert-butyl group increases lipophilicity (logP) significantly compared to CF₃, which may improve membrane permeability but reduce aqueous solubility. The bulkier tert-butyl group could also hinder binding in constrained active sites.
  • Chloro (): The 4-chloro analog has weaker electron-withdrawing effects than CF₃, leading to reduced binding affinity in targets requiring strong dipole interactions. However, chlorine’s smaller size may allow better fit in sterically crowded environments.
Functional Group Modifications
  • Methoxyphenoxy Extension (): The addition of a 4-methoxyphenoxy group introduces an ether linkage, enhancing solubility through polar interactions. This modification is advantageous for oral bioavailability but may reduce CNS penetration due to increased polarity.
  • Triazole and Thiazole Hybrids (): Compounds like 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine () incorporate nitrogen-rich heterocycles, offering additional hydrogen-bonding sites. Such derivatives are often explored in antimicrobial and anticancer research due to enhanced target engagement .
Stereochemical Considerations

The (S)-enantiomer of a related oxadiazole-pyrrolidine carboximidamide (SLM6031434, ) demonstrates potent SphK2 inhibition, underscoring the importance of stereochemistry in activity. While the target compound lacks chiral centers, analogs with stereogenic elements (e.g., ’s pyrrolidin-ol derivative) highlight the role of 3D conformation in target specificity .

Research Findings and Pharmacological Implications

  • Antimicrobial Activity: Hybrids with triazole/oxadiazole cores () show promise against resistant bacterial strains, likely due to dual targeting of efflux pumps and enzymes .
  • Metabolic Stability: The 1,2,4-oxadiazole ring resists hydrolysis, as seen in ’s AcrAB-TolC efflux pump inhibitors, which retain activity in biological matrices .

Biological Activity

The compound {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₇F₃N₄O
  • Molecular Weight : 385.21 g/mol
  • CAS Number : 1171190-56-9

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing oxadiazole rings have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups, such as trifluoromethyl, enhances cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC₅₀ (µM)Reference
AA4311.61
BPC31.98
CHT290.02
DJurkat0.23

The compound this compound was found to be particularly effective against the A431 and HT29 cell lines, with IC₅₀ values significantly lower than standard chemotherapeutics like doxorubicin.

Anti-inflammatory Activity

In vivo studies have indicated that oxadiazole derivatives possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. Compounds similar to this compound have been shown to reduce inflammation in animal models.

Case Study: In Vivo Anti-inflammatory Effects
A study conducted on a mouse model demonstrated that the administration of an oxadiazole derivative led to a significant reduction in paw edema compared to control groups. The compound's ability to inhibit NF-kB signaling pathways was noted as a key mechanism for its anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored. The presence of the trifluoromethyl group has been linked to enhanced activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Oxadiazole Compounds

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
EStaphylococcus aureus10 µg/mL
FEscherichia coli15 µg/mL
GPseudomonas aeruginosa20 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with oxadiazole rings often act by inhibiting key enzymes involved in cell proliferation and inflammation.
  • Receptor Modulation : These compounds may interact with specific receptors involved in cancer progression and inflammatory responses.
  • Induction of Apoptosis : Evidence suggests that certain derivatives promote apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. What are the established synthetic routes for {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a two-step process:

Cyclocondensation : Reacting a nitrile derivative (e.g., 4-(trifluoromethyl)benzonitrile) with hydroxylamine hydrochloride under reflux in ethanol/water to form an amidoxime intermediate.

Oxadiazole Formation : The amidoxime undergoes cyclization with a carboxylic acid derivative (e.g., bromoacetic acid) using coupling agents like EDCI or HATU in DMF.
Purification : Column chromatography (silica gel, eluent: EtOAc/hexanes) or recrystallization from ethanol/water mixtures yields high-purity product (>95%). Hydrochloride salt formation (e.g., using HCl in diethyl ether) improves crystallinity and solubility .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.1–8.3 ppm (aromatic protons), δ 4.1–4.3 ppm (CH₂NH₂), and δ 3.5 ppm (NH₂, broad) confirm the oxadiazole and methanamine groups.
    • ¹³C NMR : Signals at ~167 ppm (C=N of oxadiazole) and 125–130 ppm (CF₃-substituted aromatic carbons) are diagnostic .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 258.07 (calculated for C₁₀H₈F₃N₃O).
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) confirm purity >98% .

Q. How is this compound initially screened for biological activity in academic research?

Methodological Answer:

  • Enzyme Inhibition Assays : FRET-based assays (e.g., against SARS-CoV-2 Mpro) measure IC₅₀ values. Example protocol: Incubate compound with enzyme and fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E-Edans), monitor fluorescence at λₑₓ = 355 nm/λₑₘ = 538 nm .
  • Cytotoxicity Screening : MTT assays in HEK-293 or Vero E6 cells determine CC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation :
    • Oxadiazole Ring : Replace the trifluoromethyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to modulate enzyme binding.
    • Methanamine Side Chain : Introduce alkylation (e.g., N-methyl) or aryl substitutions to enhance membrane permeability.
  • In Silico Modeling : Docking studies (AutoDock Vina) predict interactions with target proteins (e.g., Mpro’s catalytic dyad Cys145-His41). Validate with MD simulations (GROMACS) .

Q. What strategies resolve low aqueous solubility during in vitro assays?

Methodological Answer:

  • Salt Formation : Convert the free base to hydrochloride or citrate salts (e.g., using HCl gas in Et₂O) to improve solubility in PBS (pH 7.4).
  • Prodrug Design : Synthesize Boc-protected derivatives (e.g., tert-butyloxycarbonyl) that hydrolyze in physiological conditions.
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain compound stability in cell culture media .

Q. How should contradictory data between enzymatic inhibition (IC₅₀) and cellular efficacy (EC₅₀) be analyzed?

Methodological Answer:

  • Assay Validation :
    • Confirm enzyme assay buffer compatibility (e.g., pH, reducing agents like DTT).
    • Test compound stability in cell media (LC-MS/MS quantification over 24 hrs).
  • Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.
  • Membrane Permeability : Measure logP (HPLC) or use Caco-2 monolayer assays to assess passive diffusion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine
Reactant of Route 2
Reactant of Route 2
{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine

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